molecular formula C14H18O B14222961 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene CAS No. 587854-12-4

1-Ethynyl-4-[(3-methylpentyl)oxy]benzene

Cat. No.: B14222961
CAS No.: 587854-12-4
M. Wt: 202.29 g/mol
InChI Key: RVISBOYNBHEILB-UHFFFAOYSA-N
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Description

1-Ethynyl-4-[(3-methylpentyl)oxy]benzene is an organic compound with a unique structure that combines an ethynyl group and a 3-methylpentyl ether group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene typically involves the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Etherification: The 3-methylpentyl ether group can be introduced through a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst can be used.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

1-Ethynyl-4-[(3-methylpentyl)oxy]benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene depends on its specific application:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids.

    Pathways Involved: It can modulate biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    1-Ethynyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a 3-methylpentyl ether group.

    1-Ethynyl-4-nitrobenzene: Contains a nitro group, leading to different reactivity and applications.

    1-Ethynyl-4-chlorobenzene: Contains a chloro group, affecting its chemical properties and uses.

Properties

CAS No.

587854-12-4

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-ethynyl-4-(3-methylpentoxy)benzene

InChI

InChI=1S/C14H18O/c1-4-12(3)10-11-15-14-8-6-13(5-2)7-9-14/h2,6-9,12H,4,10-11H2,1,3H3

InChI Key

RVISBOYNBHEILB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCOC1=CC=C(C=C1)C#C

Origin of Product

United States

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